molecular formula C21H17ClN2O4S B11252815 N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252815
M. Wt: 428.9 g/mol
InChI Key: GLTWHFKTFTXQKK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and benzoxazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)glycine: A related compound with a simpler structure, used in various chemical reactions.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups, used in organic synthesis and as intermediates in drug development.

Uniqueness

N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzoxazine ring and sulfonyl group make it particularly versatile in various chemical and biological contexts.

Properties

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(2-chlorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H17ClN2O4S/c22-16-10-4-5-11-17(16)23-21(25)20-14-24(18-12-6-7-13-19(18)28-20)29(26,27)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,23,25)

InChI Key

GLTWHFKTFTXQKK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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